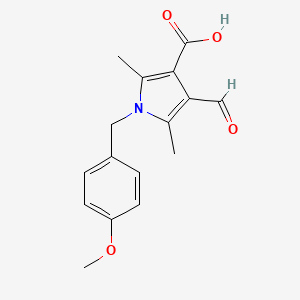

4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

CAS No.: 1171868-54-4

Cat. No.: VC2912265

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171868-54-4 |

|---|---|

| Molecular Formula | C16H17NO4 |

| Molecular Weight | 287.31 g/mol |

| IUPAC Name | 4-formyl-1-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H17NO4/c1-10-14(9-18)15(16(19)20)11(2)17(10)8-12-4-6-13(21-3)7-5-12/h4-7,9H,8H2,1-3H3,(H,19,20) |

| Standard InChI Key | GHXIXMWHZUYCDW-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(N1CC2=CC=C(C=C2)OC)C)C(=O)O)C=O |

| Canonical SMILES | CC1=C(C(=C(N1CC2=CC=C(C=C2)OC)C)C(=O)O)C=O |

Introduction

4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a complex organic compound with a molecular formula of C16H17NO4 and a molecular weight of 287.31 g/mol. It is a derivative of pyrrole, a five-membered heterocyclic ring containing nitrogen, which is commonly found in various natural products and pharmaceuticals. This compound is particularly interesting due to its structural features, which include a formyl group, a methoxybenzyl substituent, and a carboxylic acid group, all attached to the pyrrole ring.

Synthesis and Preparation

The synthesis of 4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrole ring, followed by the introduction of the formyl, methoxybenzyl, and carboxylic acid groups. This process may involve various organic reactions such as alkylation, formylation, and esterification.

Applications and Research Findings

While specific applications of 4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid are not widely documented, compounds with similar structures are often explored for their potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. The presence of a methoxybenzyl group may enhance its solubility and bioavailability, making it a candidate for further pharmacological studies.

Safety and Handling

As with many organic compounds, handling 4-Formyl-1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid requires caution. It should be stored at room temperature and handled in a well-ventilated area to avoid exposure. Although specific safety data are not available, it is advisable to follow standard laboratory safety protocols when working with this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume